molecular formula C7H14Cl2S2 B14112635 1,3-Bis(2-chloroethylthio)propane CAS No. 63905-10-2

1,3-Bis(2-chloroethylthio)propane

Cat. No.: B14112635
CAS No.: 63905-10-2
M. Wt: 233.2 g/mol
InChI Key: YHRGRBPJIRKFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-chloroethylthio)propane is an organic compound with the molecular formula C₇H₁₄Cl₂S₂. It is a derivative of propane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chloroethylthio)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium 2-chloroethanethiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

ClCH2CH2SNa+ClCH2CH2CH2ClClCH2CH2SCH2CH2CH2SCH2CH2Cl+NaCl\text{ClCH}_2\text{CH}_2\text{SNa} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{ClCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{Cl} + \text{NaCl} ClCH2​CH2​SNa+ClCH2​CH2​CH2​Cl→ClCH2​CH2​SCH2​CH2​CH2​SCH2​CH2​Cl+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chloroethylthio)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate in polar solvents like water or alcohols.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

Major Products

Scientific Research Applications

1,3-Bis(2-chloroethylthio)propane has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chloroethylthio)propane involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chlorine atoms can be displaced by nucleophiles such as thiol, amine, or hydroxyl groups, leading to the formation of stable adducts. This reactivity is the basis for its potential use in drug development and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Sulfur Mustard (Mustard Gas): 1,3-Bis(2-chloroethylthio)propane is structurally related to sulfur mustard, a well-known chemical warfare agent.

    1,3-Bis(2-hydroxyethylthio)propane: Similar structure but with hydroxyl groups instead

Properties

IUPAC Name

1,3-bis(2-chloroethylsulfanyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRGRBPJIRKFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCCl)CSCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30030
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023352
Record name 1,3-Bis(2-chloroethylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.
Record name 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30030
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

63905-10-2
Record name 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30030
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Bis(2-chloroethylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.